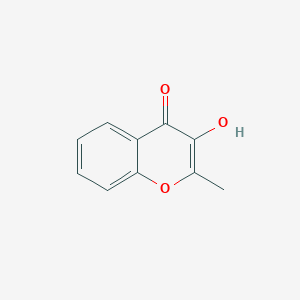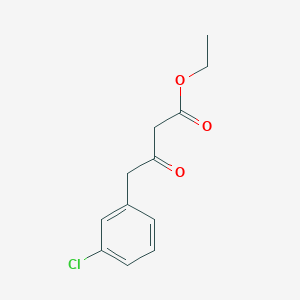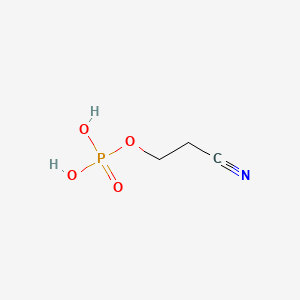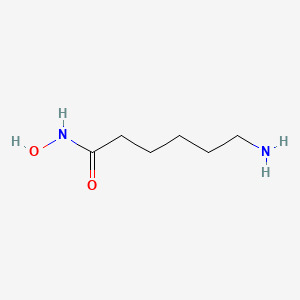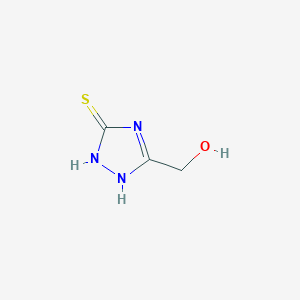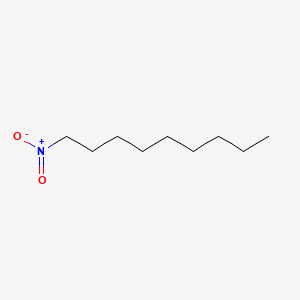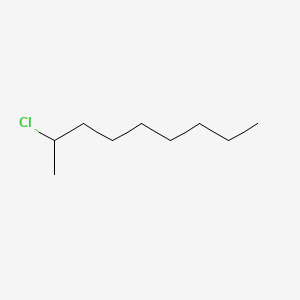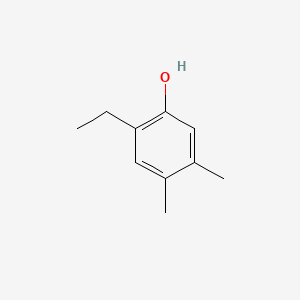
Tert-butyl diphenyl phosphate
Descripción general
Descripción
Tert-butyl diphenyl phosphate is a chemical compound with the molecular formula C22H23O4P . It is used in the construction of electrochemical sensors for heparin . It is a clear colorless liquid that is insoluble in water .
Molecular Structure Analysis
The molecular structure of Tert-butyl diphenyl phosphate consists of a phosphorus atom bonded to four oxygen atoms, forming a phosphate group. This phosphate group is bonded to two phenyl groups and one tert-butylphenyl group .Chemical Reactions Analysis
Tert-butyl diphenyl phosphate is known to hydrolyze under acidic or basic conditions, and can react with oxidizing materials . A study has shown that it can form complexes with other compounds in both the electronic ground state (S0) and the electronically excited state (S1) .Physical And Chemical Properties Analysis
Tert-butyl diphenyl phosphate is a clear colorless liquid . It is insoluble in water . It has a density of 1.180 g/cm3 at 25 °C .Aplicaciones Científicas De Investigación
Environmental Presence and Metabolism
- In Vitro Metabolism in Human Liver : Tert-butyl diphenyl phosphate (TBPP) has been studied for its in vitro metabolism using human liver subcellular fractions. These studies revealed that TBPP, along with other isopropylated and tert-butylated triarylphosphate esters, are metabolized into several products such as diphenyl phosphate (DPHP) and tert-butylphenyl phenyl phosphate (tb-PPP). This research provides valuable insights into the biological fate of TBPP in human tissues, which is crucial for identifying biomarkers for exposure monitoring in epidemiological studies (Phillips et al., 2020).
Biodegradation and Environmental Fate
- Fungal Metabolism : Fungal metabolism of TBPP has been studied, revealing that fungi such as Cunninghamella elegans can metabolize TBPP primarily at the tert-butyl moiety to form various products like 4-(2-carboxy-2-propyl)triphenyl phosphate. These findings are significant for understanding the environmental fate of TBPP and its potential biodegradation pathways (Heitkamp et al., 1985).
- Microcosm Studies on Biodegradation : Biodegradation of TBPP in various ecosystems has been explored through microcosm studies. These studies found that biodegradation rates varied significantly across different ecosystems, with higher degradation in ecosystems exposed to agricultural chemicals. Such research aids in understanding the environmental persistence and breakdown of TBPP (Heitkamp et al., 1986).
Flame Retardants in Polymer Matrices
- Dynamics and Mechanism in Polymers : TBPP's role as a flame retardant in polymer matrices has been studied, focusing on its dynamics and mechanisms. Research in this area explores how to enhance the efficiency of flame retardants with lower phosphorus content by tuning the dynamics and intermolecular interactions. This is crucial for designing less volatile and environmentally friendly flame retardants (Yoon et al., 2013).
Toxicology and Human Exposure
- Prenatal Exposure and Birth Weight : A study in China examined the association between prenatal exposure to organophosphate flame retardants, including TBPP, and the risk of low birth weight. The research found a significant correlation between high diphenyl phosphate (DPHP) levels (a metabolite of TBPP) in pregnant women and increased risk of low birth weight, particularly in female newborns (Luo et al., 2020).
- Developmental and Hepatic Gene Expression in Chicken Embryos : The toxicity of TBPP in chicken embryos was studied by examining morphological and gene expression endpoints. This research contributes to understanding the potential long-term effects of TBPP on liver cholestasis and other health impacts (Nguyen et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl diphenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O4P/c1-16(2,3)20-21(17,18-14-10-6-4-7-11-14)19-15-12-8-5-9-13-15/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLAZQIVJFSQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276047 | |
| Record name | tert-butyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl diphenyl phosphate | |
CAS RN |
22433-83-6 | |
| Record name | tert-butyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



